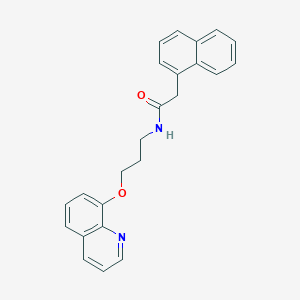
2-(naphthalen-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(naphthalen-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide is a complex organic compound that features a naphthalene ring and a quinoline moiety connected through a propyl chain and an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide typically involves multiple steps:
Formation of the Naphthalene Derivative: The naphthalene ring is functionalized to introduce the acetamide group. This can be achieved through acylation reactions using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst.
Quinoline Derivative Preparation: The quinoline moiety is synthesized separately, often starting from aniline derivatives through Skraup or Doebner-Von Miller synthesis.
Linking the Two Moieties: The naphthalene and quinoline derivatives are linked via a propyl chain. This step involves the formation of an ether bond between the quinoline and the propyl chain, followed by the formation of an amide bond with the naphthalene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2-(naphthalen-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the naphthalene or quinoline rings, leading to the formation of quinones or naphthoquinones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst like iron (Fe).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
科学研究应用
2-(naphthalen-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s structural properties make it a candidate for use in organic semiconductors or light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用机制
The mechanism of action of 2-(naphthalen-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide depends on its specific application:
Biological Systems: It may interact with specific proteins or enzymes, inhibiting or activating their function. The quinoline moiety is known for its ability to intercalate with DNA, potentially leading to applications in cancer therapy.
Materials Science: The compound’s electronic properties allow it to participate in charge transfer processes, making it useful in electronic devices.
相似化合物的比较
Similar Compounds
2-(naphthalen-1-yl)-N-(3-(quinolin-8-yloxy)ethyl)acetamide: Similar structure but with an ethyl chain instead of a propyl chain.
2-(naphthalen-1-yl)-N-(3-(quinolin-8-yloxy)propyl)benzamide: Similar structure but with a benzamide group instead of an acetamide group.
Uniqueness
2-(naphthalen-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable for specialized applications in medicinal chemistry and materials science.
属性
IUPAC Name |
2-naphthalen-1-yl-N-(3-quinolin-8-yloxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23(17-20-10-3-8-18-7-1-2-12-21(18)20)25-15-6-16-28-22-13-4-9-19-11-5-14-26-24(19)22/h1-5,7-14H,6,15-17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSXZYAHCJVYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCOC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














